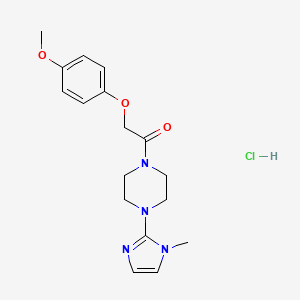![molecular formula C28H25BrN2O3 B2494055 (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one CAS No. 313973-77-2](/img/structure/B2494055.png)
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in imidazol-4-one derivatives stems from their versatile chemical structure, enabling a broad spectrum of chemical reactions and potential applications in material science, pharmaceuticals, and organic chemistry. Compounds like "(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one" are notable for their structural complexity and functional group diversity, offering unique reactivity and interaction possibilities.
Synthesis Analysis
The synthesis of complex imidazol-4-one derivatives generally involves multistep synthetic routes, including condensation reactions, cyclization, and substitution processes. Techniques like the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones from amino acid methyl esters, isocyanates, and α-bromoketones demonstrate the synthetic accessibility of such compounds (Haung et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazol-4-one derivatives is characterized by the presence of a planar imidazole ring, often with substantial conjugation involving adjacent phenyl rings or substituents, affecting the molecule's electronic properties and reactivity. Crystal structure determination by X-ray diffraction is a common method to elucidate the molecular geometry, as seen in related compounds (Sowmya et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one have been synthesized and their antimicrobial and antioxidant activities explored. Specifically, imidazolones linked with chalcone structures have shown potential as antimicrobial agents against gram-positive and gram-negative bacteria and as antioxidants. The molecular synthesis involves condensation reactions and the structures are confirmed through various spectral studies (Sadula et al., 2014).
Characterization and Antimicrobial Properties
Another study synthesized and characterized derivatives of 4-{4-(2-Methyl-4-Benzylidene-5-Oxo-Imidazol-1-Yl)Phenyl}-6-(Substitutedphenyl)-5,6-Dihydropyrimidin-2-one and investigated their antimicrobial activities. These compounds, synthesized through refluxation and condensation processes, were tested for antimicrobial properties, providing insights into their potential application in battling infections (Patel et al., 2010).
Spectroscopic and Thermodynamic Analysis
The spectroscopic and thermodynamic properties of structurally related compounds have been analyzed to understand their stability and potential applications. Studies involving Hartree Fock Theory and Density Functional Theory provide insights into the atomic charges, thermodynamic properties, and stability arising from hyperconjugative interactions and charge delocalization within these molecules (Uppal et al., 2019).
Propriétés
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O3/c1-3-4-17-34-25-15-9-22(10-16-25)27-30-26(18-20-5-11-23(29)12-6-20)28(33)31(27)24-13-7-21(8-14-24)19(2)32/h5-16,18H,3-4,17H2,1-2H3/b26-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDGBXOKWQZCY-ITYLOYPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

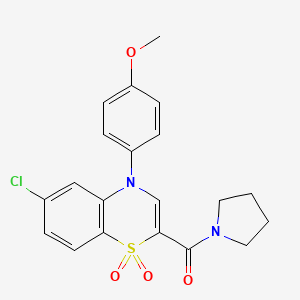
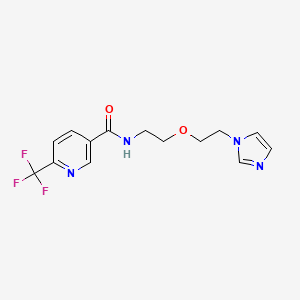
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

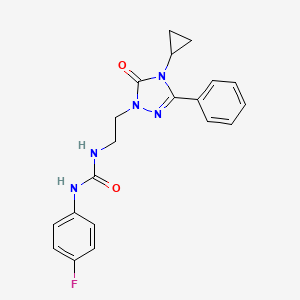
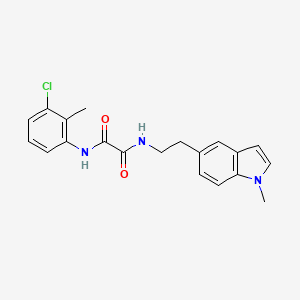
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
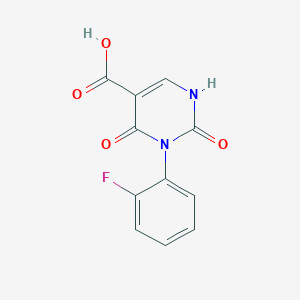
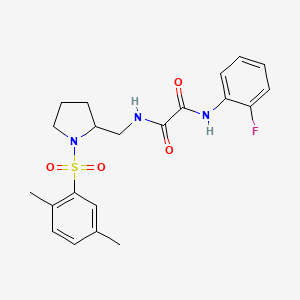
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
